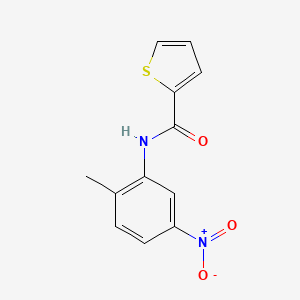![molecular formula C17H16N2O6 B5682854 methyl 3-{[(4-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5682854.png)
methyl 3-{[(4-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-{[(4-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate, commonly known as MMBN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMBN is a nitrobenzoate derivative that has been synthesized through a multi-step process involving several chemical reactions.
科学研究应用
MMBN has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, MMBN has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In materials science, MMBN has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, MMBN has been used as a key intermediate in the synthesis of various compounds.
作用机制
The exact mechanism of action of MMBN is not fully understood. However, it is believed that MMBN exerts its biological effects by inhibiting certain enzymes and signaling pathways in cells. For example, MMBN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MMBN has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
MMBN has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that MMBN can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that MMBN can reduce the severity of inflammation in animal models of inflammatory diseases. MMBN has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
MMBN has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical properties can be easily modified to produce derivatives with different properties. MMBN is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, MMBN also has some limitations. It is a relatively new compound, and its biological effects are not fully understood. In addition, MMBN can be toxic at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on MMBN. One potential direction is to investigate its potential as a drug candidate for the treatment of inflammatory diseases and neurodegenerative diseases. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to elucidate the exact mechanism of action of MMBN and to determine its toxicity profile in more detail.
合成方法
The synthesis of MMBN involves several chemical reactions, including nitration, reduction, amidation, and esterification. The process starts with the nitration of 3-nitrobenzoic acid, which is then reduced to 3-aminobenzoic acid. The resulting compound is then reacted with 4-methoxybenzyl chloride to form the intermediate product, which is further reacted with methyl chloroformate to produce MMBN.
属性
IUPAC Name |
methyl 3-[(4-methoxyphenyl)methylcarbamoyl]-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-24-15-5-3-11(4-6-15)10-18-16(20)12-7-13(17(21)25-2)9-14(8-12)19(22)23/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZKNLZCKAIGHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-((3S*,4R*)-1-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-4-isopropyl-3-pyrrolidinyl)-N,N-dimethylurea](/img/structure/B5682779.png)
![2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5682787.png)
![N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide](/img/structure/B5682797.png)
![3-(4-fluorophenyl)-6-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]pyridazine](/img/structure/B5682802.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-3-isoxazolecarboxamide](/img/structure/B5682809.png)
![N-(4-chlorobenzyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5682812.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5682817.png)
![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine](/img/structure/B5682822.png)

![4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5682836.png)
![9-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5682860.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5682865.png)
![2-(dimethylamino)-2-(4-methylphenyl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5682867.png)

